molecular formula C10H21N B086166 1-Hexylpyrrolidine CAS No. 123-13-7

1-Hexylpyrrolidine

Cat. No.: B086166
CAS No.: 123-13-7
M. Wt: 155.28 g/mol
InChI Key: OUKZCQQNMWXMNE-UHFFFAOYSA-N
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Description

1-Hexylpyrrolidine (CAS 123-13-7) is a nitrogen-containing heterocyclic compound with the molecular formula C₁₀H₂₁N and a molecular weight of 155.28 g/mol . Its structure comprises a pyrrolidine ring (a five-membered saturated amine) substituted with a linear hexyl chain at the nitrogen atom. Key physicochemical properties include:

  • Hydrophobicity (LogP): 3.1, indicating moderate lipophilicity.
  • Polar surface area: 3.2 Ų, reflecting low polarity due to the absence of hydrogen-bond donors/acceptors.
  • Molar volume: 183.3 cm³/mol, suggesting a compact molecular structure despite the hexyl chain .

This compound is utilized in organic synthesis, catalysis, and as a precursor in pharmaceutical intermediates. Its hexyl chain enhances solubility in nonpolar solvents, making it suitable for applications requiring hydrophobic interactions.

Properties

CAS No.

123-13-7

Molecular Formula

C10H21N

Molecular Weight

155.28 g/mol

IUPAC Name

1-hexylpyrrolidine

InChI

InChI=1S/C10H21N/c1-2-3-4-5-8-11-9-6-7-10-11/h2-10H2,1H3

InChI Key

OUKZCQQNMWXMNE-UHFFFAOYSA-N

SMILES

CCCCCCN1CCCC1

Canonical SMILES

CCCCCCN1CCCC1

Other CAS No.

123-13-7

Synonyms

1-hexylpyrrolidine

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrrolidine Derivatives

Structural and Physicochemical Properties

The following table compares 1-hexylpyrrolidine with analogous N-substituted pyrrolidines identified in the literature:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Type LogP Key Applications Reference
This compound C₁₀H₂₁N 155.28 Linear alkyl (C6) 3.1 Organic synthesis, surfactants
1-(1-Cyclohexen-1-yl)pyrrolidine C₁₀H₁₇N 151.25 Cyclic alkene (C6) ~2.8* Enamine chemistry, catalysis
1-Piperidin-4-yl-pyrrolidin-2-one C₉H₁₆N₂O 168.24 Piperidine-ketone ~1.5* Medicinal chemistry (kinase inhibitors)
1-(3,6-Dihydro-2H-thiopyran-4-yl)pyrrolidine C₉H₁₅NS 169.29 Thiopyranyl ~2.3* Heterocyclic drug discovery

*Estimated based on substituent contributions.

Key Observations:
  • Hydrophobicity: The hexyl chain in this compound confers higher lipophilicity (LogP 3.1) compared to cyclic or heteroatom-containing substituents (e.g., thiopyranyl, LogP ~2.3) .
  • Polarity: The ketone group in 1-piperidin-4-yl-pyrrolidin-2-one enhances polarity, making it more suitable for aqueous-phase reactions .

Critical Research Findings

  • Bioactivity: Pyrrolidine derivatives with heterocyclic substituents (e.g., pyrimidine or pyridine units) exhibit enhanced binding to biological targets compared to alkyl-substituted analogs, as seen in kinase inhibition studies .
  • Thermal Stability: Linear alkyl chains (e.g., hexyl) improve thermal stability in ionic liquids compared to cyclic substituents, which may introduce strain .

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